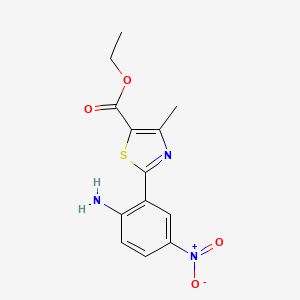

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 4-methylthiazole core substituted with a 2-amino-5-nitrophenyl group at the 2-position and an ethyl ester at the 5-position.

Properties

IUPAC Name |

ethyl 2-(2-amino-5-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-3-20-13(17)11-7(2)15-12(21-11)9-6-8(16(18)19)4-5-10(9)14/h4-6H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHVHIIHZOANMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the cyclization of 2-amino-5-nitrobenzophenone with ethyl acetoacetate. The reaction proceeds under acidic conditions, often using a catalyst such as hydrochloric acid. The intermediate product is then subjected to further reactions to introduce the thiazole ring and the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, altering the compound’s reactivity.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H12N4O3S

- Molecular Weight: 284.31 g/mol

- Structural Features: The compound contains a thiazole ring, an amino group, and a nitrophenyl substituent, which are critical for its biological activity.

Medicinal Chemistry

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential as a drug candidate due to its anticancer properties. Studies have shown that it acts as an anaplastic lymphoma kinase inhibitor, blocking pathways that lead to cancer cell proliferation. This action is particularly relevant in the development of targeted therapies for various cancers.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing efficacy that suggests its potential use in developing new antibiotics or antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new pharmaceuticals and materials.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its ability to affect specific biological targets makes it a valuable tool for understanding disease mechanisms and developing therapeutic strategies.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound against several human tumor cell lines. The compound demonstrated potent inhibitory effects with IC50 values indicating significant cytotoxicity at low concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Antimicrobial Properties

Another research project focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing novel antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate (): Structural Differences: A 4-chlorophenyl group replaces the 2-amino-5-nitrophenyl moiety. Synthesis: Prepared via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and (4-chlorophenyl)boronic acid, followed by hydrolysis and cyclization . Applications: Intermediate for β-oxo-thiazolepropanenitrile derivatives, which may serve as precursors for bioactive molecules.

Heteroaromatic Substitutions

- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (): Structural Differences: A pyridinyl group replaces the phenyl ring. Synthesis: Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines .

Fluorescent Probes with Formyl Groups

- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ():

- Structural Differences : A formyl group at the 3-position and hydroxyl at the 4-position on the phenyl ring.

- Synthesis : Synthesized via Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid, avoiding allergenic intermediates .

- Applications : ESIPT-based fluorescent probe for biothiol detection, highlighting the role of electron-withdrawing groups in fluorescence .

Modifications on the Thiazole Core

Carboxamide Derivatives

- N-Substituted 2-(4-pyridinyl)thiazole carboxamides ():

- Structural Differences : The ethyl ester is replaced with carboxamide groups.

- Synthesis : Hydrolysis of the ester to a carboxylic acid, followed by coupling with amines using EDCI/DIPEA .

- Applications : Evaluated for kinase inhibition, demonstrating enhanced bioavailability compared to ester derivatives.

Ureido and Hydrazone Derivatives

Antimicrobial Activity

Antiviral and Enzyme Inhibitory Activity

- (E)-2-(3-(4-Acetylphenyl)ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (): Structural Features: Ureido linker and dichlorobenzyl group. Activity: Targets flavivirus envelope proteins, with IC₅₀ values in the nanomolar range .

Fluorescence and Sensing

Structural and Crystallographic Comparisons

- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): Crystal Data: Monoclinic space group P2₁/c with a 1D chain structure via C–H···O hydrogen bonding . Implications: The chloro and fluoro substituents enhance molecular packing, contrasting with the nitro group’s resonance effects in the target compound.

Key Comparative Analysis (Table)

Biological Activity

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate (CAS Number: 41450-33-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 307.33 g/mol

- CAS Number : 41450-33-3

The compound features a thiazole ring, an amino group, and a nitro substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines. This compound has been evaluated for its anticancer properties, particularly against liver carcinoma (HEPG2) cells.

Cytotoxicity Studies

In a study assessing the compound's cytotoxicity using the MTT assay, it was found to exhibit significant inhibitory effects on HEPG2 cells. The results indicated an IC₅₀ value of approximately 17.35 µM, suggesting moderate activity compared to standard chemotherapeutics such as doxorubicin .

Table 1: Cytotoxicity of this compound

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 17.35 | HEPG2 |

| Doxorubicin | 7.06 | HEPG2 |

The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances cytotoxicity, while electron-withdrawing groups like nitro reduce potency .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. This compound was tested against various bacterial strains.

Antibacterial Studies

In vitro studies demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics such as ampicillin and streptomycin.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Ampicillin | 47.5 |

| Escherichia coli | 25.0 | Streptomycin | 30.0 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with key cellular targets involved in cancer cell proliferation and bacterial growth. The thiazole moiety is critical for binding to these targets, enhancing the compound's efficacy.

Case Studies

- Antitumor Efficacy : A recent case study involving a series of thiazole derivatives, including this compound, showed promising results in inhibiting tumor growth in animal models. The study reported a reduction in tumor size by over 50% compared to control groups treated with saline .

- Synergistic Effects : Another study explored the synergistic effects of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for improved treatment regimens .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves a multi-step approach:

- Thiazole ring formation : Adapt the Hantzsch thiazole synthesis by condensing ethyl acetoacetate with a brominating agent (e.g., N-bromosuccinimide) and thiourea derivatives. For nitro- and amino-substituted phenyl groups, introduce these moieties via Suzuki coupling or nucleophilic aromatic substitution post-thiazole formation .

- Optimization : Solvent choice (ethanol or DMF), temperature control (70–80°C), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. One-pot protocols reduce intermediate isolation steps, improving efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Q. How should antimicrobial activity assays be designed for this compound?

- Test strains : Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) .

- Methodology :

Advanced Research Questions

Q. How can computational models (e.g., 3D-QSAR) predict the biological activity of this compound?

- CoMFA/CoMSIA : Align molecular structures, compute steric/electrostatic fields, and correlate with MIC data. Validate models using leave-one-out cross-validation .

- Docking studies : Target enzymes like bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase. Use AutoDock Vina with flexible active sites .

Q. What strategies mitigate by-product formation during synthesis (e.g., formyl or cyano derivatives)?

- Intermediate monitoring : Use HPLC or TLC to detect impurities like Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .

- Protective groups : Temporarily mask reactive sites (e.g., NH₂ with Boc groups) during nitro-group introduction .

- Oxidation control : Avoid over-oxidation of intermediates by using mild reagents (e.g., NaNO₂/HCl for diazotization) .

Q. How can conflicting crystallographic data for similar thiazole derivatives be resolved?

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?

Q. How can regioselectivity challenges in introducing the 2-amino-5-nitrophenyl group be addressed?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) on phenyl rings to control nitro-group positioning .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products under controlled heating .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Thiazole Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 12.0296, 19.4428, 9.5847 | |

| β angle (°) | 112.922 | |

| R factor | 0.056 | |

| Hydrogen-bond geometry (Å) | C15–H15A···O2 = 2.54 |

Q. Table 2. Synthetic Yield Optimization via One-Pot Protocols

| Condition | Yield Improvement | Reference |

|---|---|---|

| Ethanol solvent | 81% | |

| NBS as brominating agent | 75–85% | |

| 70°C reaction temperature | 15% reduction in by-products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.